Lipophilicity Advantage: XLogP3 of 6.5 for 152816-42-7 vs. 2.5 for the Parent Flavone Scaffold
The target compound exhibits a computed XLogP3 of 6.5, drastically exceeding the XLogP3 of ~2.5 for the unsubstituted 2-phenyl-4H-chromen-4-one (flavone) [1]. This 4-log unit increase is a direct consequence of the bis-tert-butyl substitution, endowing the molecule with superior predicted membrane permeability and lipid bilayer accumulation. In contrast, common flavonoid comparator quercetin has an XLogP3 of ~1.5, highlighting a 5-log unit differential [2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 6.5 |
| Comparator Or Baseline | Flavone (unsubstituted) XLogP3 ~2.5; Quercetin XLogP3 ~1.5 |
| Quantified Difference | Δ XLogP3 = +4.0 vs flavone; Δ XLogP3 = +5.0 vs quercetin |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
Superior lipophilicity translates to higher partitioning into lipid bilayers and cellular membranes, a prerequisite for studying oxidative stress at the membrane level, where most lipid peroxidation occurs.
- [1] PubChem. (2025). Computed XLogP3 for CID 10521834 and CID 10680 (Flavone). View Source
- [2] PubChem. (2025). Computed XLogP3 for Quercetin (CID 5280343). View Source
